![molecular formula C9H14N2OS B2718480 2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 204774-24-3](/img/structure/B2718480.png)

2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

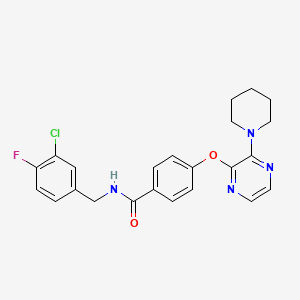

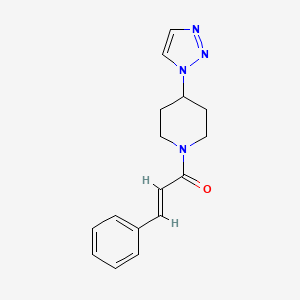

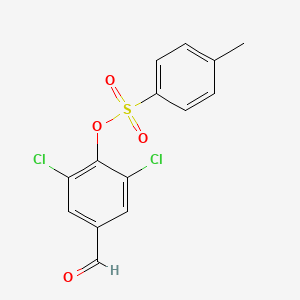

“2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 204774-24-3. It has a molecular weight of 198.29 and its IUPAC name is the same as the common name . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2OS/c1-3-4-5-11(2)9-10-6-8(7-12)13-9/h6-7H,3-5H2,1-2H3 . This indicates that the compound has a thiazole ring with a butyl(methyl)amino group at the 2-position and a carbaldehyde group at the 5-position .Physical And Chemical Properties Analysis

The compound is a liquid . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Novel Synthesis Applications

- A study by Ando and Terashima (2010) demonstrated a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, highlighting their utility as building blocks for synthesizing 2-aminoimidazole alkaloids, such as oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A (Ando & Terashima, 2010).

Synthesis of Diazole Derivatives

- Niu et al. (2015) described the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through condensation and I2-mediated oxidative C–O/C–S bond formation. This method is compatible with various aldehydes, providing access to a wide range of diazole derivatives efficiently (Niu et al., 2015).

One-Pot Reaction Synthesis

- Childers et al. (2013) developed a novel multi-component reaction for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles from aldehydes, showcasing a method to rapidly access functionalized thiazoles useful in pharmacology (Childers et al., 2013).

Structural and Synthetic Investigations

- Gillon et al. (1983) investigated the preparation and structural features of N,N-disubstituted 2-aminothiazoles, elucidating the conformational properties and importance of mesomeric interactions between functional groups in these compounds (Gillon et al., 1983).

Unexpected Synthesis Outcomes

- Li and Li (2011) reported the synthesis of 3-(2-aminothiazol-5-yl)-3-arylpropanoates through a one-pot four-component procedure, highlighting the mild, high-yield, and catalyst-free conditions of this novel synthetic route (Li & Li, 2011).

Safety and Hazards

Direcciones Futuras

While specific future directions for “2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde” were not found in the search results, thiazole derivatives are an active area of research due to their diverse biological activities . Future research may focus on exploring the potential applications of these compounds in medicine and other fields .

Mecanismo De Acción

Target of Action

“2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde” is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Pharmacokinetics

These properties would be influenced by factors such as the compound’s chemical structure, solubility, stability, and molecular weight .

Propiedades

IUPAC Name |

2-[butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-3-4-5-11(2)9-10-6-8(7-12)13-9/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVODAKRZHAPYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NC=C(S1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-benzylpiperidin-1-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2718399.png)

![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2718406.png)

![4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B2718410.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2718415.png)